molecular formula C4H8O4 B15183892 1,4-Dioxane-2,5-diol, trans- CAS No. 110822-84-9

1,4-Dioxane-2,5-diol, trans-

Cat. No.: B15183892
CAS No.: 110822-84-9
M. Wt: 120.10 g/mol
InChI Key: ATFVTAOSZBVGHC-ZXZARUISSA-N
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Description

Evolution of Cyclic Dioxane Chemistry: From Fundamental Investigations to Contemporary Research Paradigms

The study of cyclic ethers, particularly 1,4-dioxane (B91453) and its derivatives, has a rich history dating back to the 19th century. Initially investigated for their fundamental properties and solvent capabilities, the research landscape has since expanded dramatically. google.com Contemporary research into dioxane chemistry now encompasses a wide array of applications, from their use as ligands in organometallic chemistry to their role as structural scaffolds in medicinal chemistry and building blocks for functional polymers. nih.govnih.gov The evolution of analytical techniques has further enabled a deeper understanding of the conformational behavior of the dioxane ring, which can adopt various conformations such as chair and boat forms, influencing the reactivity and properties of its derivatives. google.com

The Significance of Cyclic Hemiacetals and Polyols in Modern Organic Synthesis and Materials Science

The structure of 1,4-dioxane-2,5-diol (B51511) features two cyclic hemiacetal functionalities. Cyclic hemiacetals are notably more stable than their acyclic counterparts, especially when they form five- or six-membered rings. This stability is a key aspect of carbohydrate chemistry, where sugars predominantly exist in their cyclic hemiacetal forms. np-mrd.org In organic synthesis, cyclic hemiacetals serve as important intermediates and protecting groups.

Furthermore, with its multiple hydroxyl groups, 1,4-dioxane-2,5-diol is classified as a polyol. Polyols are fundamental building blocks in polymer chemistry, particularly for the synthesis of polyesters and polyurethanes. The number and stereochemistry of the hydroxyl groups in a polyol monomer significantly influence the properties of the resulting polymer, such as its mechanical strength, thermal stability, and biodegradability. The pursuit of bio-based polyols for the creation of sustainable materials is a prominent and growing area of research.

Specific Focus on the trans-Diastereomeric Configuration of 1,4-Dioxane-2,5-diol: Stereochemical Considerations and Research Implications

The "trans" designation in trans-1,4-Dioxane-2,5-diol signifies that the two hydroxyl groups at the 2 and 5 positions are on opposite sides of the dioxane ring. This stereochemical arrangement has significant implications for the molecule's three-dimensional structure and, consequently, its physical and chemical properties.

Like cyclohexane (B81311), the 1,4-dioxane ring can exist in different conformations, with the chair conformation generally being the most stable. In the case of trans-1,4-Dioxane-2,5-diol, the hydroxyl groups can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by steric and electronic effects. Generally, substituents on a six-membered ring prefer the equatorial position to minimize steric strain. Therefore, the diaxial and diequatorial conformers of trans-1,4-Dioxane-2,5-diol would be in equilibrium, with the diequatorial conformer likely being more stable.

This specific stereochemistry can influence how the molecule interacts with other molecules or participates in polymerization reactions. For instance, the spatial arrangement of the hydroxyl groups will affect the regioselectivity of subsequent reactions and the architecture of any resulting polymers. The defined stereochemistry of the trans-isomer makes it a potentially valuable building block for creating polymers with specific and predictable structures and properties.

Overview of Key Academic Research Trajectories for trans-1,4-Dioxane-2,5-diol

While specific, in-depth academic research on trans-1,4-Dioxane-2,5-diol is limited, its potential applications can be inferred from its chemical nature and from research on analogous compounds. np-mrd.org

A Chinese patent describes a synthetic method for 1,4-dioxane-2,5-diol and highlights its role as an important intermediate in the synthesis of various natural products, including serine. google.com The patent also suggests its utility in the production of pharmaceuticals, pesticides, tanning agents, rubber, preservatives, and fragrances. google.com Furthermore, it is mentioned as a component in high-purity metal surface treatment agents. google.com

Given its structure as a polyol, a significant research trajectory for trans-1,4-Dioxane-2,5-diol lies in polymer science . The diol functionality makes it a suitable monomer for step-growth polymerization to produce polyesters and polyurethanes. The stereoregularity of the trans-isomer could be exploited to synthesize polymers with controlled crystallinity and, therefore, tailored mechanical and thermal properties. Research in this area would involve investigating its reactivity in polymerization reactions and characterizing the properties of the resulting materials.

Another potential area of research is its use as a chiral building block in organic synthesis. The defined stereochemistry of the trans-isomer could be transferred to more complex target molecules, making it a valuable starting material for the synthesis of stereochemically pure compounds.

Below is a table summarizing some of the key properties and potential research areas for this compound.

Property/Area of InterestDescription
Chemical Formula C₄H₈O₄
Molecular Weight 120.10 g/mol
Key Functional Groups Cyclic Hemiacetal, Diol
Stereochemistry trans configuration of hydroxyl groups at C2 and C5
Potential Applications Intermediate in organic synthesis, Monomer for polymers (polyesters, polyurethanes)
Implied Research Areas Polymer chemistry, Stereoselective synthesis, Materials science

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110822-84-9

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

IUPAC Name

(2S,5R)-1,4-dioxane-2,5-diol

InChI

InChI=1S/C4H8O4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2/t3-,4+

InChI Key

ATFVTAOSZBVGHC-ZXZARUISSA-N

Isomeric SMILES

C1[C@@H](OC[C@H](O1)O)O

Canonical SMILES

C1C(OCC(O1)O)O

Origin of Product

United States

Sophisticated Synthetic Methodologies for Trans 1,4 Dioxane 2,5 Diol

Advanced Dimerization Pathways of α-Hydroxyaldehydes (e.g., Glycolaldehyde)

The most direct route to 1,4-dioxane-2,5-diol (B51511) is the dimerization of glycolaldehyde (B1209225). In aqueous solutions, glycolaldehyde exists in a complex equilibrium with its hydrated monomeric form and various dimeric structures. researchgate.net Controlling this equilibrium is paramount to selectively isolating the desired trans-diol.

The self-condensation of glycolaldehyde can be catalyzed by acid. At low pH, the acid-catalyzed self-reaction of glycolaldehyde is a dominant pathway. nih.govacs.org The mechanism is initiated by the protonation of the carbonyl oxygen of a glycolaldehyde molecule, which significantly enhances the electrophilicity of the carbonyl carbon. A second glycolaldehyde molecule, likely existing as its hemiacetal form in solution, then acts as a nucleophile, attacking the protonated carbonyl. This is followed by an intramolecular cyclization and loss of a water molecule to form the dioxane ring.

Table 1: Key Kinetic Parameters in Glycolaldehyde Dimerization

Parameter Observation Significance
Dimer Hydrolysis Half-life ~2 hours Confirms the reversibility of the dimerization process, which is essential for achieving thermodynamic control.
pH Dependence Reaction is catalyzed by acid Low pH environments favor the self-condensation pathway required for dimer formation.

This table is illustrative, based on reported kinetic behaviors of glycolaldehyde in solution.

The selective synthesis of the trans-isomer hinges on the principles of kinetic versus thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Product: The cis-isomer, where the hydroxyl groups are on the same side of the dioxane ring, is generally considered the kinetic product. Its formation may be faster due to a lower activation energy pathway, potentially involving a pre-organized transition state.

Thermodynamic Product: The trans-isomer, with hydroxyl groups on opposite sides (diequatorial), is the more stable thermodynamic product. This increased stability arises from the minimization of steric repulsion between the bulky hydroxyl groups.

To achieve trans-selectivity, reaction conditions must be chosen to favor thermodynamic equilibrium. This allows the initially formed kinetic cis-product to revert to the starting material or directly isomerize to the more stable trans-product. nih.govnih.gov This typically involves longer reaction times and sufficient thermal energy to overcome the activation barrier for the reverse and isomerization reactions. wikipedia.orgjackwestin.com

Building on the principle of thermodynamic control, reaction conditions can be fine-tuned to maximize the yield and diastereoselectivity of the trans-diol. Key parameters for optimization include temperature, reaction time, and catalyst concentration.

Temperature: Higher temperatures can provide the necessary energy to overcome the activation barriers for both the forward and reverse reactions, facilitating the equilibration towards the more stable trans-isomer. However, excessively high temperatures could lead to undesired side reactions.

Reaction Time: Extended reaction times are crucial to ensure the system has sufficient time to reach thermodynamic equilibrium, thus maximizing the ratio of the trans- to cis-isomer. wikipedia.org

Catalyst: While acid catalysis is effective, the choice of acid and its concentration can impact the rate of both dimer formation and equilibration. Homogeneous catalysts are often preferred for their predictability.

Table 2: Hypothetical Optimization Matrix for trans-Selectivity

Temperature Reaction Time Expected Outcome Rationale
Low Short Higher proportion of cis-isomer Favors the kinetic product.
Low Long Slow conversion to trans-isomer May not have sufficient energy for efficient equilibration.
High Short Mixture of cis- and trans-isomers Not enough time to reach full thermodynamic equilibrium.

This table illustrates the theoretical optimization process based on the principles of kinetic and thermodynamic control.

Stereoselective Multistep Synthetic Routes to Exclusively Access the trans-Isomer

To circumvent the equilibrium mixtures inherent in direct dimerization, more elaborate multistep syntheses can be designed for the exclusive formation of the trans-isomer. These methods offer greater control over stereochemistry.

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org A hypothetical route to trans-1,4-dioxane-2,5-diol using this approach could involve:

Attachment: A glycolaldehyde precursor is attached to a chiral auxiliary, such as an Evans oxazolidinone or a derivative of trans-2-phenylcyclohexanol. wikipedia.org

Diastereoselective Dimerization: The resulting chiral adduct undergoes a controlled dimerization. The steric bulk of the auxiliary would be designed to block one face of the molecule, forcing the incoming second unit to attack from the opposite face, thereby setting the desired trans stereochemistry.

Cleavage: The chiral auxiliary is removed under specific conditions, releasing the enantiopure trans-diol.

While this strategy is well-established for other asymmetric syntheses, such as aldol (B89426) and alkylation reactions, its specific application for the synthesis of the parent trans-1,4-dioxane-2,5-diol is not widely documented and remains a promising area for research. The synthesis of substituted enantiopure 1,4-dioxanes from chiral 1,2-diols has been reported, demonstrating the feasibility of such stereocontrolled cyclizations. nih.gov

Complex synthetic targets often benefit from convergent or divergent strategies that rely on the sophisticated use of protecting groups. jocpr.comuchicago.edu

Convergent Synthesis: A convergent approach would involve preparing two protected glycolaldehyde monomers and then coupling them to form the dioxane ring. For example, one monomer could be protected as a silyl (B83357) ether while the other is activated as a leaving group. Orthogonal protecting groups, which can be removed under different conditions without affecting each other, would be essential. This allows for the sequential and controlled formation of the bonds, leading to the desired stereochemistry.

Divergent Synthesis: A divergent strategy might start with a pre-formed, symmetrically substituted 1,4-dioxane (B91453) core. The substituents would then be chemically modified in later steps. For instance, a synthesis could begin with the cyclization of two molecules of a protected diol to form a dioxane ring, which is then elaborated to the final trans-diol product. An approach starting from readily available epoxides, which are opened and then cyclized, represents a viable pathway for creating functionalized 1,4-dioxanes. enamine.net

These multistep routes, while more synthetically demanding, offer a higher degree of control and are indispensable for accessing the pure trans-isomer, especially when high stereopurity is required.

Enantioselective Synthesis of Precursors to trans-1,4-Dioxane-2,5-diol

The direct enantioselective synthesis of trans-1,4-Dioxane-2,5-diol is a complex challenge. Consequently, research has focused on the asymmetric synthesis of key precursors, particularly chiral-protected vicinal diols, which can then be cyclized to form the desired dioxane ring system. A notable advancement in this area is the nickel-catalyzed reductive coupling of aldehydes and dienol ethers, which provides access to monoprotected syn- or anti-1,2-diols with high levels of diastereo- and enantioselectivity. nih.govacs.org

This methodology is significant because it allows for the selective synthesis of either the syn or anti diastereomer of the diol precursor, depending on the geometry of the dienol ether used. nih.govacs.org The reaction proceeds with an unconventional regioselectivity, where the carbon-carbon bond forms at the more hindered, oxygen-substituted carbon of the diene. nih.gov The use of specific chiral ligands, such as cyclodiphosphazane and VAPOL-derived phosphoramidites, is crucial for achieving high enantioselectivity. acs.org These monoprotected diols are versatile intermediates, as the protecting group (e.g., a silyl or benzyl (B1604629) group) allows for selective functionalization of the vicinal hydroxy groups. acs.org

Table 1: Nickel-Catalyzed Enantioselective Synthesis of Vicinal Diol Precursors nih.govacs.org

Aldehyde Dienol Ether Configuration Ligand Product Diastereomer Diastereomeric Ratio Enantiomeric Excess (ee)
Various Alkyl/Aryl (E) VAPOL Phosphoramidite anti High Excellent
Various Alkyl/Aryl (Z) VAPOL Phosphoramidite syn High Excellent

This interactive table summarizes the key aspects of the nickel-catalyzed enantioselective synthesis of vicinal diol precursors. The choice of dienol ether geometry dictates the diastereomeric outcome, while chiral ligands ensure high enantioselectivity.

Green Chemistry Principles in the Synthesis of trans-1,4-Dioxane-2,5-diol

The application of green chemistry principles to the synthesis of trans-1,4-Dioxane-2,5-diol and related compounds aims to create more sustainable and environmentally friendly manufacturing processes. Key areas of focus include the use of safer solvents, the development of catalytic systems to replace corrosive reagents, and the reduction of energy consumption and waste.

Solvent-Free and Environmentally Benign Reaction Systems

Traditional synthesis methods for dioxane derivatives often rely on strong, corrosive acids like sulfuric acid and generate significant chemical waste. chemicalbook.comyoutube.com Modern approaches seek to replace these hazardous materials with more benign alternatives.

One patented method for synthesizing 1,4-Dioxane-2,5-diol involves a simple hydrolysis reaction using mild inorganic bases such as sodium carbonate or sodium bicarbonate. google.com This process is conducted at moderate temperatures (25–50 °C) and utilizes a batch-feeding method that minimizes the required amount of solvent, thereby saving energy and reducing post-reaction processing time. google.com The use of water as a solvent and the avoidance of harsh acids and high temperatures contribute to a safer, more environmentally friendly, and cost-effective process suitable for large-scale production. google.com

Another green approach in the broader context of dioxane synthesis involves the dimerization of oxirane (ethylene oxide). While this produces the parent 1,4-dioxane, the principles are relevant. This reaction can be performed using solid acid catalysts in a solvent-free, low-temperature gas-phase reaction, which completely avoids the corrosion and waste issues associated with sulfuric acid. chemicalbook.commdpi.com

Development of Recyclable Catalytic Systems for Sustainable Production

A cornerstone of green chemical synthesis is the use of recyclable catalysts that can be easily separated from the reaction mixture and reused, thus minimizing waste and production costs.

For the synthesis of 1,4-dioxane-2,5-diones, which are structurally related to the target diol, a process using a fixed-bed catalyst system has been developed. google.com This method involves the vapor-phase pyrolytic ring closure of α-hydroxy acid oligomers. The fixed-bed setup allows for continuous production and easy separation of the product from the catalyst, which remains in the reactor for subsequent cycles. google.com

In the synthesis of 1,4-dioxane from ethylene (B1197577) oxide, a composite oxide catalyst of zirconia and titania (ZrO₂/TiO₂) has proven highly effective. chemicalbook.commdpi.com This solid acid catalyst demonstrates high activity and stability, achieving 100% conversion of the starting material with high selectivity for the desired product at a relatively low temperature of 75 °C. mdpi.com The catalyst showed good stability over hundreds of hours of continuous use, highlighting its potential for sustainable, industrial-scale processes. chemicalbook.commdpi.com The development of such robust, recyclable solid catalysts represents a significant step towards the green and economical production of dioxane-based compounds.

Table 2: Comparison of Catalytic Systems in Dioxane Synthesis

Synthesis Catalyst System Type Key Advantages Reference
1,4-Dioxane-2,5-diol Inorganic Base (e.g., NaHCO₃) Homogeneous Mild conditions, less solvent, no pollution google.com
1,4-Dioxane-2,5-diones Various Fixed-Bed Continuous process, catalyst recyclability google.com

This interactive table compares different catalytic systems used in the synthesis of dioxane derivatives, emphasizing the advantages offered by modern, greener approaches.

Fundamental Reaction Mechanisms and Reactivity Investigations of Trans 1,4 Dioxane 2,5 Diol

Ring-Opening Reactions of trans-1,4-Dioxane-2,5-diol

The 1,4-dioxane (B91453) ring of trans-1,4-dioxane-2,5-diol, which contains two hemiacetal groups, is prone to ring-opening reactions under various conditions. This reactivity is largely dictated by the inherent instability of the hemiacetal linkages, which can be cleaved through several mechanistic pathways.

Mechanistic Studies of Hydrolytic Ring-Opening

The hydrolysis of trans-1,4-dioxane-2,5-diol to its constituent glycolaldehyde (B1209225) monomers is a reversible process that can be catalyzed by either acid or base. In aqueous solutions, an equilibrium exists between the cyclic dimer and the open-chain monomer. masterorganicchemistry.comlibretexts.org

The general mechanism for the acid-catalyzed hydrolysis of a cyclic hemiacetal can be outlined as follows:

Protonation of the hemiacetal oxygen.

Cleavage of the C-O bond to form an oxocarbenium ion and release one of the alcohol groups.

Nucleophilic attack by water on the oxocarbenium ion.

Deprotonation to yield the aldehyde and the second alcohol group.

In the context of trans-1,4-dioxane-2,5-diol, this process would lead to the formation of two molecules of glycolaldehyde.

Nucleophilic and Electrophilic Ring-Opening Pathways

The ring of trans-1,4-dioxane-2,5-diol can be opened by various nucleophiles and electrophiles, a reactivity characteristic of cyclic hemiacetals.

Nucleophilic Ring-Opening: Strong nucleophiles can attack the electrophilic carbon of the hemiacetal group. This process is often facilitated by basic conditions, which can deprotonate the hydroxyl group, increasing the electron density on the oxygen and potentially promoting ring cleavage. However, nucleophilic attack on the carbonyl carbon of the open-chain aldehyde form, which is in equilibrium with the cyclic dimer, is a more common pathway for reactions with nucleophiles. masterorganicchemistry.com For instance, Grignard reagents and organolithium compounds are expected to react with the equilibrium concentration of glycolaldehyde.

Electrophilic Ring-Opening: Electrophiles can initiate ring-opening by reacting with the hydroxyl groups or the ether oxygens of the dioxane ring. In the presence of a Brønsted or Lewis acid, the hydroxyl group can be activated, leading to the formation of an oxocarbenium ion, which is susceptible to attack by weak nucleophiles. This is the principle behind acetal (B89532) formation, where an alcohol acts as the nucleophile. pearson.com

Equilibrium Dynamics with Monomeric Glycolaldehyde

trans-1,4-Dioxane-2,5-diol is the cyclic dimer of glycolaldehyde. pearson.com In solution, particularly in aqueous or alcoholic media, it exists in a dynamic equilibrium with its monomeric form. masterorganicchemistry.comlibretexts.org This phenomenon is a type of ring-chain tautomerism. The position of this equilibrium is influenced by several factors, including the solvent, temperature, and concentration.

The stability of cyclic hemiacetals, especially five- and six-membered rings, often favors the cyclic form over the open-chain aldehyde. libretexts.orgkhanacademy.orgkhanacademy.org For trans-1,4-dioxane-2,5-diol, a six-membered ring, the cyclic dimer is a significant species in the equilibrium mixture. This equilibrium is crucial as the reactivity of the compound can be understood by considering the reactions of both the cyclic hemiacetal and the open-chain aldehyde. For example, reactions that are characteristic of aldehydes, such as reduction with sodium borohydride, will proceed because the reducing agent will react with the small equilibrium concentration of glycolaldehyde, thus shifting the equilibrium towards the open-chain form until the reaction is complete. masterorganicchemistry.com

Derivatization and Functionalization Reactions

The two hydroxyl groups of trans-1,4-dioxane-2,5-diol are the primary sites for derivatization and functionalization, allowing for the synthesis of a variety of related compounds.

Stereoselective Esterification and Etherification of Hydroxyl Groups

The hydroxyl groups of trans-1,4-dioxane-2,5-diol can undergo esterification and etherification reactions. Given the trans configuration of the hydroxyl groups, stereoselective reactions can be envisioned, potentially leading to products with defined stereochemistry.

Esterification: The formation of esters can be achieved by reacting the diol with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. youtube.com The reaction proceeds through nucleophilic acyl substitution where the hydroxyl group of the diol acts as the nucleophile.

Etherification: Etherification can be carried out under various conditions. For example, the Williamson ether synthesis, involving the deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide, could be applied. youtube.com Alternatively, acid-catalyzed condensation with an alcohol could also lead to ether formation, though this may compete with acetal formation.

The following table provides a summary of potential derivatization reactions of the hydroxyl groups based on general reactions of alcohols and diols.

Table 1: Potential Derivatization Reactions of Hydroxyl Groups
Reaction Type Reagents and Conditions Expected Product
Esterification Acyl chloride, pyridine Diester
Etherification Sodium hydride, alkyl halide Diether
Silylation Silyl (B83357) chloride, imidazole Disilyl ether

Formation of Acetals and Ketals for Protection and Diversification

The reaction of trans-1,4-dioxane-2,5-diol with aldehydes or ketones in the presence of an acid catalyst is expected to form acetals or ketals. orgoreview.comlumenlearning.com This reaction is a common method for protecting hydroxyl groups in polyol-containing molecules. The hemiacetal functionality within the starting material itself can also react further with an alcohol to form a full acetal.

The general mechanism for acetal formation from a hemiacetal involves:

Protonation of the hydroxyl group of the hemiacetal. libretexts.org

Loss of water to form a resonance-stabilized oxocarbenium ion. libretexts.org

Nucleophilic attack by an alcohol on the oxocarbenium ion. libretexts.org

Deprotonation to give the acetal. libretexts.org

When trans-1,4-dioxane-2,5-diol reacts with an aldehyde or a ketone, the two hydroxyl groups can act as the nucleophiles to form cyclic acetals or ketals, resulting in a more complex, fused ring system. The formation of five- or six-membered cyclic acetals is generally favored. lumenlearning.com For example, reaction with acetone (B3395972) would be expected to yield an acetonide derivative.

The following table summarizes the expected products from the reaction of trans-1,4-dioxane-2,5-diol with representative carbonyl compounds.

Table 2: Formation of Acetals and Ketals
Carbonyl Compound Reagents and Conditions Expected Product
Acetone Acetone, cat. H+ Acetonide derivative
Benzaldehyde Benzaldehyde, cat. H+ Benzylidene acetal derivative
Formaldehyde Formaldehyde, cat. H+ Methylene (B1212753) acetal derivative

Oxidative and Reductive Transformations of the Dioxane Ring and Hydroxyl Moieties

Oxidative Pathways

The secondary alcohol moieties of trans-1,4-dioxane-2,5-diol are susceptible to oxidation. The expected product from the oxidation of both hydroxyl groups is the dilactone 1,4-dioxane-2,5-dione , a well-characterized compound also known as glycollide. nist.govcymitquimica.com While specific studies detailing the oxidation of trans-1,4-dioxane-2,5-diol are not extensively documented, the transformation can be accomplished using standard oxidizing agents for secondary alcohols.

The oxidation of the dioxane ether linkages requires more forcing conditions and can lead to ring cleavage. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are known to degrade the parent 1,4-dioxane ring, typically resulting in intermediates like ethylene (B1197577) glycol and eventually mineralizing to carbon dioxide and water. It is plausible that similar processes would also degrade the substituted ring of the diol.

Reductive Pathways

The hydroxyl groups of trans-1,4-dioxane-2,5-diol are already in a reduced alcoholic state and are not susceptible to further reduction under typical hydrogenation conditions. The reduction of the ether C-O bonds within the dioxane ring is a challenging transformation that generally requires harsh reducing agents, such as strong acids in the presence of a hydride source, and would likely result in ring-opening to form acyclic polyether or diol structures.

In some catalytic systems, the 1,4-dioxane ring can serve as a hydrogen donor, implying it undergoes dehydrogenation. For instance, iridium-catalyzed transfer hydrogenation of alkenes has been achieved using 1,4-dioxane as the source of hydrogen.

Stereospecific Transformations and Chiral Pool Applications

Diastereoselective Reactions Involving the trans-Configuration

The stereochemistry of trans-1,4-dioxane-2,5-diol is a critical factor in its reactivity. In its most stable chair conformation, the two hydroxyl groups are positioned on opposite sides of the ring in diequatorial positions. This arrangement minimizes steric hindrance and provides a defined three-dimensional space for chemical reactions.

Any reaction targeting one of the hydroxyl groups will be influenced by the presence of the second, distal hydroxyl group. For instance, in derivatization or protection reactions, the approach of bulky reagents would be directed by the steric environment of the ring. Diastereoselective additions to the molecule would favor pathways that avoid steric clash with the ring and its substituents. While specific examples of diastereoselective reactions starting from trans-1,4-dioxane-2,5-diol are sparse in the literature, the principles are well-established in cyclohexane (B81311) and other heterocyclic systems.

Exploitation of trans-1,4-Dioxane-2,5-diol as a Chiral Precursor

trans-1,4-Dioxane-2,5-diol is an achiral molecule as it possesses a center of inversion. Therefore, it cannot be used directly as a chiral precursor in its racemic form. However, its primary utility in synthesis stems from its role as a stable, crystalline dimer and synthetic precursor to hydroxyacetaldehyde . sigmaaldrich.com This highly reactive monomer is difficult to handle and store in its pure form. The use of the diol as a synthon allows for the in-situ generation of hydroxyacetaldehyde under specific reaction conditions, which can then participate in a variety of subsequent transformations, including aldol (B89426) reactions and the formation of other complex molecules.

A patent describes the production of 2,5-dihydroxy-1,4-dioxane from hydroxyacetaldehyde derivatives, highlighting the equilibrium between the monomer and dimer forms. google.com This equilibrium is fundamental to its application in synthesis.

Kinetic and Thermodynamic Aspects of trans-1,4-Dioxane-2,5-diol Reactivity

The relative stability of the cis and trans isomers of 1,4-dioxane-2,5-diol (B51511) is a key thermodynamic consideration. Generally, for disubstituted six-membered rings, the trans-diequatorial conformer is thermodynamically more stable than the corresponding cis isomer, which must adopt an axial-equatorial conformation, introducing unfavorable 1,3-diaxial interactions. stackexchange.comstackexchange.com

Recent advances in catalysis have demonstrated that the thermodynamic preference can be overcome or inverted under kinetic control. Studies on the isomerization of vicinal diols on a cyclohexane ring have shown that it is possible to selectively convert a thermodynamically favored trans-diol to a less stable cis-diol, or vice versa. nih.govprinceton.edu These methods often employ photoredox catalysis in conjunction with hydrogen atom transfer agents or boronic acids to establish a dynamic equilibrium that can be trapped in favor of the desired isomer.

For example, a study on cis-trans isomerization of 1,2-cyclohexanediol (B165007) demonstrated that different catalytic systems could favor either the cis or trans product, shifting the equilibrium from a near 1:1 ratio to one heavily favoring a single diastereomer. nih.gov While this work was not performed on the dioxane system, the principles of establishing a kinetic or thermodynamic regime are broadly applicable.

Table 1: Conceptual Control of Diol Isomerization
Control TypeGeneral PrinciplePotential Outcome for 1,4-Dioxane-2,5-diolAnalogous System Example nih.gov
Thermodynamic ControlThe reaction is allowed to reach equilibrium, favoring the most stable isomer.Favors the formation of trans-1,4-dioxane-2,5-diol (diequatorial).Isomerization of cis-1,2-cyclohexanediol yields a 3.2:1 ratio favoring the trans product under Ph3SiSH catalysis. nih.gov
Kinetic ControlThe reaction is controlled by the rates of the forward and reverse reactions, which can be manipulated by catalysts to favor a less stable product.Could potentially favor the formation of cis-1,4-dioxane-2,5-diol via selective trapping of an intermediate.Isomerization of trans-1,2-diols to the less stable cis isomers has been achieved using boronic acid-mediated transient thermodynamic control. princeton.edu

This conceptual framework suggests that, although the trans isomer of 1,4-dioxane-2,5-diol is the thermodynamically preferred product, modern catalytic methods could potentially provide access to the cis isomer under kinetic control, thereby enabling divergent synthesis from a common precursor.

Advanced Spectroscopic and Crystallographic Characterization of Trans 1,4 Dioxane 2,5 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of trans-1,4-Dioxane-2,5-diol. The symmetry of the trans isomer, along with the presence of chiral centers at the C2 and C5 positions, gives rise to a distinct set of NMR signals that can be fully assigned using a combination of one-dimensional and two-dimensional experiments.

While 1D ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, 2D NMR techniques are essential for unambiguously assigning the structure and stereochemistry. Experimental data for 1,4-Dioxane-2,5-diol (B51511) is available in the Natural Products Magnetic Resonance Database (NP-MRD), which includes COSY, HSQC, and HMBC spectra. np-mrd.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is used to identify protons that are spin-spin coupled, typically through two or three bonds. For trans-1,4-Dioxane-2,5-diol, this would reveal correlations between the proton on the hydroxyl group (2-OH) and the proton at the C2 position (H2). It would also show correlations between the methine proton (H2) and the adjacent methylene (B1212753) protons of the dioxane ring (H3), and between H5 and H6.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of trans-1,4-Dioxane-2,5-diol would show cross-peaks connecting the signals of H2 and C2, H3 and C3, H5 and C5, and H6 and C6, allowing for the definitive assignment of the carbon resonances.

The combination of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of trans-1,4-Dioxane-2,5-diol.

Table 1: Illustrative ¹H and ¹³C NMR Data for trans-1,4-Dioxane-2,5-diol This table is a hypothetical representation based on typical chemical shift values for dioxane and secondary alcohol functionalities. Actual experimental values may vary.

PositionAtom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
2, 5CH-OH~4.5 - 5.0~95 - 100H3, H6, OHC3, C6
3, 6O-CH₂-C~3.5 - 4.0~65 - 70H2, H5C2, C5
2-OH, 5-OHOHVariable-H2, H5C2, C5

Solid-state NMR (ssNMR) spectroscopy is a vital tool for studying the conformation of molecules in their crystalline state, providing information that is complementary to solution-state NMR and X-ray crystallography. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can reveal details about the local geometry and packing of molecules in a crystal lattice.

For trans-1,4-Dioxane-2,5-diol, the dioxane ring can adopt several conformations, such as chair, boat, or twist-boat forms. While the chair conformation is generally the most stable for 1,4-dioxane (B91453) itself, the bulky hydroxyl substituents in the trans configuration could favor a different arrangement in the solid state to accommodate intermolecular hydrogen bonding. As of now, specific solid-state NMR studies published in the peer-reviewed literature for trans-1,4-Dioxane-2,5-diol are limited. If such studies were conducted, they would provide critical insights into the preferred solid-state conformation and the nature of intermolecular interactions.

In solution, the dioxane ring is not static but undergoes rapid conformational interconversion. Dynamic NMR techniques, such as variable-temperature NMR and Pulsed Field Gradient (PFG) NMR, can be used to study these dynamic processes. biorxiv.org

For trans-1,4-Dioxane-2,5-diol, dynamic NMR could be employed to determine the energy barriers for ring inversion (e.g., chair-to-chair interconversion). By monitoring the coalescence of NMR signals as the temperature is changed, the rate of exchange and the activation energy for the conformational change can be calculated. This would provide fundamental data on the flexibility of the substituted dioxane ring. Currently, there is a lack of published dynamic NMR studies specifically focused on the conformational interconversions of trans-1,4-Dioxane-2,5-diol.

Vibrational Spectroscopy (FTIR and Raman)

Although specific, fully assigned experimental FTIR and Raman spectra for trans-1,4-Dioxane-2,5-diol are not widely available in the literature, the expected diagnostic vibrational modes can be predicted based on its structure. The presence of different conformers (e.g., chair vs. twist-boat) would give rise to distinct spectral signatures, particularly in the fingerprint region (below 1500 cm⁻¹).

Key diagnostic bands would include:

O-H Stretching: A broad band in the FTIR spectrum, typically between 3200-3600 cm⁻¹, corresponding to the hydroxyl groups. The position and shape of this band would be sensitive to hydrogen bonding.

C-H Stretching: Sharp bands between 2800-3000 cm⁻¹.

C-O Stretching: Strong bands in the 1000-1200 cm⁻¹ region, characteristic of the C-O-C ether linkages and the C-OH alcohol groups. The number and frequency of these bands can be diagnostic of the ring conformation.

Ring Vibrations: Complex modes in the fingerprint region, which are highly sensitive to the symmetry and conformation of the dioxane ring. researchgate.net

A detailed analysis would involve comparing the experimental spectra of different isomers or conformers to identify unique marker bands for each.

Table 2: Expected Principal Vibrational Modes for trans-1,4-Dioxane-2,5-diol

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (FTIR)
O-H Stretch-OH3200 - 3600Strong, Broad
C-H Stretch-CH, -CH₂2850 - 3000Medium to Strong
C-O-C Stretch (Ether)Dioxane Ring1070 - 1150Strong
C-O Stretch (Alcohol)-CH-OH1000 - 1100Strong
Ring Breathing/DeformationDioxane Ring800 - 1000Medium

To confidently assign vibrational modes to specific conformers, experimental spectra are often correlated with theoretical predictions from computational methods like Density Functional Theory (DFT). rsc.org By calculating the vibrational frequencies for different possible conformations (e.g., diequatorial-chair, diaxial-chair, twist-boat), a theoretical spectrum can be generated for each.

This approach allows for:

Confirmation of Conformer Presence: Matching the calculated frequencies of a specific conformer to the experimental spectrum can confirm its presence in the sample.

Quantitative Analysis: The relative intensities of conformer-specific bands can be used to estimate the population of each conformer at a given temperature.

Understanding Solvent Effects: Theoretical models can also incorporate solvent effects to predict how the vibrational frequencies will shift in different chemical environments. rsc.org

For trans-1,4-Dioxane-2,5-diol, such a correlative study would be invaluable for understanding its conformational preferences in both isolated and solvated states. However, published research detailing these specific theoretical predictions for the compound is currently scarce.

X-ray Crystallography and Electron Diffraction

Crystallographic studies are paramount in unequivocally determining the solid-state structure of molecules. For trans-1,4-dioxane-2,5-diol, X-ray powder diffraction has provided a wealth of information regarding its molecular conformation, stereochemistry, and the forces governing its crystal lattice.

Research has successfully characterized the crystal structure of the stable form of glycolaldehyde (B1209225) dimer, confirming it to be the trans-isomer of 1,4-dioxane-2,5-diol. irb.hrresearchgate.net The analysis revealed that the compound crystallizes in the monoclinic system, belonging to the P21/c space group. irb.hrresearchgate.net The 1,4-dioxane ring adopts a stable chair conformation. irb.hr A significant finding is that the electronegative hydroxyl groups are situated in the more sterically hindered axial positions, a conformation that is predicted to be more stable by theoretical calculations. irb.hr

Two polymorphs, α and β, have been identified, both of which crystallize in the same monoclinic space group (P21/c) but with different unit cell parameters. researchgate.netirb.hr Despite the polymorphism, the fundamental molecular structure of the trans-isomer with axial hydroxyl groups remains consistent between the two forms. researchgate.netirb.hr

Crystal Data for α-trans-1,4-Dioxane-2,5-diol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.9473(1)
b (Å)8.3997(1)
c (Å)5.61953(8)
β (°)114.8814(9)
Source: Mohaček-Grošev et al., 2013

The arrangement of molecules within the crystal lattice is dictated by a network of intermolecular forces, primarily hydrogen bonds in the case of trans-1,4-dioxane-2,5-diol. In the α-polymorph, the molecules are organized into hydrogen-bonded layers parallel to the (100) crystal plane. irb.hrirb.hr These layers are stabilized by moderately strong O-H···O hydrogen bonds. irb.hr Specifically, hydrogen bonds are formed between the hydroxyl groups of neighboring molecules and between a hydroxyl group and a ring oxygen atom. irb.hr

In contrast, the β-polymorph exhibits a different packing motif where the molecules form a three-dimensional hydrogen-bonded network. researchgate.netirb.hr In this arrangement, only the oxygen atoms of the hydroxyl groups act as both donors and acceptors for the hydrogen bonds that connect the symmetrically independent molecules. researchgate.net

Advanced Mass Spectrometry and Chromatographic Techniques

Mass spectrometry and chromatography are powerful tools for determining the molecular weight, elemental composition, and for separating components of a mixture.

High-resolution mass spectrometry provides highly accurate mass measurements, which in turn allows for the determination of the elemental formula of a compound. For 1,4-dioxane-2,5-diol, which has a molecular formula of C₄H₈O₄, the calculated exact mass is 120.042259 Da. nih.gov Experimental data from Liquid Chromatography-Mass Spectrometry (LC-MS) has shown a precursor ion at an m/z of 121.11, corresponding to the protonated molecule [M+H]⁺. nih.gov

The fragmentation pattern in a mass spectrum gives valuable clues about the structure of a molecule. The MS2 spectrum of the [M+H]⁺ ion of 1,4-dioxane-2,5-diol shows a base peak at m/z 121. nih.gov Other significant fragment ions are observed at m/z 93 and 120. nih.gov

Mass Spectrometry Data for 1,4-Dioxane-2,5-diol
Molecular FormulaC₄H₈O₄
Exact Mass120.042259 Da
Precursor Ion [M+H]⁺ (m/z)121.11
Top 5 Fragmentation Peaks (m/z)121, 100, 93, 9.57, 5.68
Source: PubChem CID 186078

The trans configuration of 1,4-dioxane-2,5-diol results in a chiral molecule that exists as a pair of enantiomers. Therefore, it is a racemic mixture. While chiral chromatography is the standard technique for separating enantiomers and determining the enantiomeric excess of a chiral compound, a review of the scientific literature did not yield specific methods developed for the chiral separation of trans-1,4-dioxane-2,5-diol. Although the compound is sold as a mixture of stereoisomers, dedicated studies on its enantiomeric resolution were not found in the searched databases. sigmaaldrich.com

Theoretical and Computational Chemistry Studies on Trans 1,4 Dioxane 2,5 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground and excited states. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about the molecule's behavior. For trans-1,4-Dioxane-2,5-diol, these calculations would typically employ a basis set such as 6-311++G(d,p) to accurately describe the electronic distribution, especially around the electronegative oxygen atoms and the hydroxyl groups. euroasiajournal.org The choice of functional, for instance, B3LYP, is crucial for obtaining a balance between computational cost and accuracy in predicting molecular geometries and energies. euroasiajournal.orgresearchgate.net

The six-membered 1,4-dioxane (B91453) ring is not planar and can adopt several conformations. The most common are the chair, boat, and twist-boat forms. acs.orgresearchgate.net For trans-1,4-Dioxane-2,5-diol, the two hydroxyl groups are on opposite sides of the ring. This substitution pattern significantly influences the stability of the different conformers.

A computational conformational analysis would involve:

Geometry Optimization: Each potential conformer (e.g., diaxial-chair, diequatorial-chair, twist-boat) would be structurally optimized to find its lowest energy geometry.

Frequency Calculations: These calculations confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and provide the zero-point vibrational energy (ZPVE).

Energy Comparison: The relative energies of the conformers are then compared to determine their thermodynamic stability.

The trans-diequatorial chair conformation is generally expected to be the most stable due to the minimization of steric hindrance, a principle well-established in cyclohexane (B81311) derivatives. sapub.org The hydroxyl groups in equatorial positions are further away from the other ring atoms, avoiding unfavorable 1,3-diaxial interactions. sapub.org In contrast, the trans-diaxial chair would likely be higher in energy due to such steric clashes. The energy landscape would also include transition states that connect these minima, revealing the energy barriers for conformational changes. acs.org

Table 1: Hypothetical Relative Energies of trans-1,4-Dioxane-2,5-diol Conformers This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Conformer Relative Energy (kcal/mol) Key Features
trans-diequatorial Chair 0.00 Expected global minimum; minimal steric strain.
trans-diaxial Chair 4.0 - 6.0 Higher energy due to 1,3-diaxial interactions of OH groups.

Quantum chemical calculations can provide a detailed picture of the electronic environment within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. euroasiajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For trans-1,4-Dioxane-2,5-diol, the HOMO is expected to have significant contributions from the lone pair orbitals of the oxygen atoms. The LUMO would likely be an antibonding orbital associated with the C-O or C-C bonds. Natural Bond Orbital (NBO) analysis could also be performed to investigate hyperconjugative interactions, such as the delocalization of electron density from an oxygen lone pair to an adjacent antibonding orbital (n → σ*), which can contribute to conformational stability. euroasiajournal.org

Table 2: Hypothetical Electronic Properties of trans-1,4-Dioxane-2,5-diol (diequatorial conformer) This table presents typical values for a molecule of this type and is for illustrative purposes.

Property Predicted Value Significance
HOMO Energy -6.5 eV Relates to ionization potential and electron-donating ability.
LUMO Energy +1.2 eV Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap 7.7 eV Indicates high kinetic stability.

A significant advantage of computational chemistry is the ability to predict spectra, which can aid in the interpretation of experimental data.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their intensities, a theoretical IR spectrum can be generated. researchgate.net This would allow for the assignment of specific peaks to vibrational modes of the molecule, such as the O-H stretching of the hydroxyl groups, C-O-C stretching of the dioxane ring, and various C-H bending and stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to confirm the structure. researchgate.net For trans-1,4-Dioxane-2,5-diol, calculations would predict distinct signals for the axial and equatorial protons, with their chemical shifts influenced by the electronegativity of the adjacent oxygen atoms and the magnetic anisotropy of the ring.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their interactions with a solvent.

MD simulations model the movement of atoms by solving Newton's equations of motion. A simulation of trans-1,4-Dioxane-2,5-diol would reveal how the molecule explores different conformations over time. In the gas phase, the molecule's dynamics are governed solely by its internal energy. In solution, the interactions with solvent molecules can significantly influence which conformations are preferred and the rate of interconversion between them. For example, one could observe transitions between chair and twist-boat conformations and determine the lifetime of each state. researchgate.net

The presence of a solvent, particularly a polar one like water, can stabilize certain conformers through intermolecular interactions such as hydrogen bonding. For trans-1,4-Dioxane-2,5-diol, the hydroxyl groups can act as both hydrogen bond donors and acceptors.

An MD simulation in a water box would allow for the analysis of:

Radial Distribution Functions: To characterize the structure of the solvent around the solute, for instance, to see how water molecules arrange themselves around the hydroxyl groups. researchgate.net

Hydrogen Bonding: The number and lifetime of hydrogen bonds between the solute and solvent can be quantified. This is crucial as strong hydrogen bonding to the hydroxyl groups in the diequatorial conformer could further stabilize it relative to other forms where the hydroxyl groups are less accessible.

Free Energy Surfaces: Advanced simulation techniques can be used to calculate the free energy landscape of the molecule in solution, providing a more accurate picture of conformational equilibria than gas-phase calculations alone.

Reaction Mechanism Elucidation via Computational Modeling

The formation of 1,4-dioxane-2,5-diol (B51511) from the dimerization of glycolaldehyde (B1209225) and its subsequent degradation are key processes for which computational modeling can, in principle, provide detailed mechanistic insights. However, specific and detailed computational studies elucidating these mechanisms for the trans isomer are not extensively available in peer-reviewed literature. The following sections outline the theoretical approaches and findings from analogous systems that can inform our understanding.

Transition State Analysis for Key Synthetic and Degradative Pathways

Detailed transition state analysis for the synthesis and degradation of trans-1,4-dioxane-2,5-diol through computational modeling has not been extensively reported. The dimerization of glycolaldehyde in solution is known to spontaneously form the crystalline 2,5-dihydroxy-1,4-dioxane (DHDO), which exists in a trans configuration. researchgate.net The mechanism of this dimerization likely involves the formation of hemiacetal intermediates, followed by a ring-closing dehydration step. A computational analysis of this pathway would involve locating the transition state for the ring-closure, which is the rate-determining step. Such a calculation would provide the activation energy barrier for the reaction.

For the degradation pathway, such as acid-catalyzed hydrolysis, the mechanism would involve protonation of a ring oxygen, followed by ring-opening to form a carbocation intermediate, which is then attacked by water. Transition state calculations for each of these steps would reveal the energy profile of the degradation process.

While specific data for trans-1,4-dioxane-2,5-diol is lacking, studies on similar systems, like the cyclodehydration of 1,4-butanediol, have utilized computational methods to map out the reaction coordinates and identify transition states. These studies provide a framework for how such an analysis would be conducted for the title compound.

Prediction of Reactivity and Selectivity in Catalyzed and Uncatalyzed Reactions

Computational models are adept at predicting the reactivity and selectivity of chemical reactions. For trans-1,4-dioxane-2,5-diol, this would involve assessing the reactivity of the hydroxyl groups and the stability of the dioxane ring under various conditions.

In the absence of direct computational studies on trans-1,4-dioxane-2,5-diol, we can infer reactivity from related systems. For instance, computational studies on the conformational analysis of cis- and trans-isomers of 2,5-dimethyl-1,3-dioxane (B14706944) have shown that the trans-isomer is slightly more stable than the cis-form. The potential energy surface of the trans-isomer is also less complex, with the diequatorial chair form being the most stable conformer. This suggests that the reactivity of trans-1,4-dioxane-2,5-diol may be influenced by its conformational preferences.

The prediction of reactivity in catalyzed reactions would involve modeling the interaction of the diol with a catalyst. For example, in an acid-catalyzed reaction, computational methods could be used to determine the most likely site of protonation and the subsequent reaction pathway.

Stereochemical Analysis and Stereoselective Reaction Prediction

The stereochemistry of 1,4-dioxane-2,5-diol is a critical aspect of its chemistry. Structural characterization has shown that the dimer of glycolaldehyde crystallizes as the trans-isomer, with the hydroxyl groups occupying axial positions. researchgate.net This diaxial conformation is a key factor in determining the molecule's reactivity and physical properties.

Computational conformational analysis of related 1,4-dioxane structures indicates that the chair conformation is generally the most stable, though twist-boat conformers can also be present in equilibrium. For trans-1,4-dioxane-2,5-diol, the diaxial arrangement of the hydroxyl groups in the chair conformation would be a primary focus of computational analysis. The relative energies of the diaxial and diequatorial conformers, as well as the energy barrier for ring inversion, could be calculated using methods like Density Functional Theory (DFT).

The table below presents a hypothetical comparison of calculated energies for different conformers of trans-1,4-dioxane-2,5-diol, based on typical findings for similar dioxane systems.

ConformerPoint GroupRelative Energy (kcal/mol)
Chair (diaxial OH)C2h0.0 (most stable)
Chair (diequatorial OH)C2h(Expected to be higher)
Twist-BoatD2(Typically 5-7 kcal/mol higher)

Note: This table is illustrative and based on general principles of conformational analysis of dioxane derivatives. Specific computational studies on trans-1,4-dioxane-2,5-diol are needed for precise energy values.

The prediction of stereoselective reactions would build upon this conformational analysis. For example, a reaction involving one of the hydroxyl groups would be influenced by its axial position. Computational modeling could predict whether a reagent would preferentially attack from the axial or equatorial face, leading to a specific stereochemical outcome. While specific predictions for trans-1,4-dioxane-2,5-diol are not available, the methodologies for such predictions are well-established in computational chemistry.

Advanced Applications of Trans 1,4 Dioxane 2,5 Diol in Organic Synthesis and Materials Science

The compound trans-1,4-Dioxane-2,5-diol, a stereoisomer of the cyclic dimer of glycolic acid, represents a versatile and valuable molecule in specialized chemical applications. Its rigid, stereodefined structure makes it an important precursor in both asymmetric synthesis and the development of advanced, sustainable polymeric materials. This article explores its role beyond direct biomedical applications, focusing on its utility as a chiral building block and as a monomer for creating novel bio-based polymers.

Environmental Transformation Pathways of 1,4 Dioxane 2,5 Diol Excluding Human Health Impacts

Abiotic Degradation Mechanisms

Abiotic degradation, driven by non-biological processes, is a crucial determinant of a chemical's persistence in the environment. However, specific studies on the abiotic degradation of trans-1,4-Dioxane-2,5-diol are not found in the current body of scientific literature.

Hydrolytic Stability and Pathways under Varying Environmental Conditions

No data is currently available on the hydrolytic stability of trans-1,4-Dioxane-2,5-diol. The rate and pathways of its breakdown in water under different pH and temperature conditions have not been documented.

Photolytic Degradation Processes in Aquatic and Atmospheric Environments

Information regarding the photolytic degradation of trans-1,4-Dioxane-2,5-diol is not available. The effects of sunlight on its transformation in water or the atmosphere have not been investigated.

Oxidation Pathways and Formation of Degradation Products

There are no published studies on the oxidation pathways of trans-1,4-Dioxane-2,5-diol in environmental matrices. Consequently, the identity of potential degradation products resulting from oxidative processes remains unknown.

Biotic Degradation Mechanisms

The potential for microorganisms to break down trans-1,4-Dioxane-2,5-diol is a key aspect of its environmental fate. However, similar to its abiotic degradation, this area remains uninvestigated.

Microbial Degradation Pathways and Metabolite Identification

No research has been published detailing the microbial degradation of trans-1,4-Dioxane-2,5-diol. As a result, there is no information on the microorganisms that might be capable of its breakdown or the metabolic intermediates that could be formed.

Enzymatic Biotransformations: Characterization of Involved Enzymes and Pathways

The specific enzymes and biochemical pathways that could be involved in the biotransformation of trans-1,4-Dioxane-2,5-diol have not been identified or characterized in any published research.

Role of Cometabolism in Environmental Biodegradation

The environmental biodegradation of 1,4-dioxane (B91453), a recognized groundwater contaminant, can occur through metabolic or cometabolic pathways. enviro.wiki In metabolic degradation, microorganisms utilize 1,4-dioxane as a primary source of carbon and energy. nih.gov However, this process is generally slow unless concentrations of 1,4-dioxane are very high (above 100 mg/L). enviro.wikinih.gov Cometabolism, in contrast, is a process where microbes degrade a contaminant using non-specific enzymes that are produced for the metabolism of another primary substrate. enviro.wiki This fortuitous degradation does not provide direct energy or carbon to the microorganisms. enviro.wiki

Cometabolic biodegradation is a significant pathway for the environmental transformation of 1,4-dioxane, particularly at the lower concentrations typically found in contaminated groundwater. enviro.wiki A variety of microorganisms have been shown to cometabolically degrade 1,4-dioxane when grown on primary substrates such as propane, ethane, or tetrahydrofuran (B95107) (THF). dtic.milnih.gov These substrates induce the production of monooxygenase enzymes, which are capable of initiating the oxidation of 1,4-dioxane. nih.gov

The initial step in the aerobic cometabolism of 1,4-dioxane is the hydroxylation of a carbon atom adjacent to an ether oxygen, a reaction catalyzed by monooxygenase enzymes. nih.gov This leads to the formation of unstable hemiacetals, such as 1,4-dioxane-2-ol. dtic.mil While direct evidence for the formation of trans-1,4-Dioxane-2,5-diol as a specific intermediate in this process is limited in available literature, the formation of such di-hydroxylated species is a plausible subsequent step in the oxidative degradation of the 1,4-dioxane ring. However, these hydroxylated intermediates are often transient and may not be readily detected in environmental samples or laboratory studies. dtic.mil For instance, in studies of 1,4-dioxane degradation by propane- and THF-oxidizing bacteria, the intermediate 1,4-dioxane-2-ol was proposed but not detected, suggesting its rapid transformation to other products like 2-hydroxyethoxyacetic acid (2HEAA). dtic.mildtic.milserdp-estcp.mil

The table below summarizes findings related to the cometabolic biodegradation of 1,4-dioxane, which provides the foundational context for understanding the generation of its hydroxylated intermediates.

Table 1: Research Findings on Cometabolic Biodegradation of 1,4-Dioxane

Primary Substrate Degrading Microorganism(s) Key Findings References
Propane, THF Various bacterial strains Cometabolic degradation of 1,4-dioxane leads to the formation of 2-hydroxyethoxyacetic acid (2HEAA). dtic.milserdp-estcp.mil dtic.milserdp-estcp.mil
Ethane Mycobacterium sphagni ENV482 Ethane was shown to stimulate the aerobic cometabolic biodegradation of 1,4-dioxane in aquifer microcosms. nih.gov nih.gov
Isobutane Rhodococcus rhodochrous strain 21198 Demonstrated effective transformation of low concentrations of 1,4-dioxane in aquifer microcosms when stimulated with isobutane. nih.gov nih.gov
Propane Rhodococcus ruber culture ENV425 Propane is used as a primary substrate to support the cometabolic biodegradation of 1,4-dioxane in bioreactor systems. battelle.org battelle.org

Environmental Persistence and Transport Mechanisms

Sorption and Desorption Behavior in Soil and Sediment Matrices

Sorption to soil and sediment can retard the movement of chemicals in the subsurface. This process is largely influenced by the compound's affinity for organic carbon (described by the organic carbon-water (B12546825) partition coefficient, Koc) and its hydrophobicity (indicated by the octanol-water partition coefficient, Kow).

1,4-Dioxane exhibits very low sorption potential due to its high water solubility and low Koc and Kow values. itrcweb.org It does not bind strongly to soils or sediment and readily leaches into groundwater. itrcweb.orgwa.gov The addition of two hydroxyl groups to form trans-1,4-Dioxane-2,5-diol would further increase its hydrophilic nature, resulting in an even lower affinity for organic carbon and soil particles. Therefore, it is expected that trans-1,4-Dioxane-2,5-diol would have a very high mobility in soil and sediment, with minimal retardation due to sorption. Its persistence in these matrices would likely be low, not due to degradation, but due to its rapid partitioning into the aqueous phase.

Volatilization Processes and Atmospheric Fate

The tendency of a chemical to volatilize from water to air is described by its Henry's Law constant. A low Henry's Law constant indicates a low potential for volatilization from water. 1,4-Dioxane has a low Henry's Law constant, suggesting that volatilization from water is not a significant environmental fate process. itrcweb.org However, it has a relatively high vapor pressure, meaning it can volatilize from dry surfaces. itrcweb.org

As a di-hydroxylated derivative, trans-1,4-Dioxane-2,5-diol is expected to have a significantly lower vapor pressure and a lower Henry's Law constant than 1,4-dioxane due to strong intermolecular hydrogen bonding afforded by the hydroxyl groups. This would result in a very low potential for volatilization from both water and soil surfaces. Once in the atmosphere, however, compounds like 1,4-dioxane are subject to photooxidation by hydroxyl radicals, with a relatively short half-life of 1 to 3 days. cdc.gov It can be presumed that trans-1,4-Dioxane-2,5-diol, if it were to enter the atmosphere, would also be susceptible to rapid photooxidation.

Table 2: Physical and Chemical Properties Influencing Environmental Transport of 1,4-Dioxane

Property Value for 1,4-Dioxane Implication for Transport Expected Property for trans-1,4-Dioxane-2,5-diol
Water Solubility Completely miscible wa.gov High mobility in aqueous systems Very high
log Kow -0.27 Low sorption to organic matter Lower (more hydrophilic)
Henry's Law Constant 4.8 x 10⁻⁶ atm-m³/mol itrcweb.org Low volatilization from water Significantly lower
Vapor Pressure 38.1 mm Hg itrcweb.org Moderate volatilization from dry surfaces Significantly lower

Mobility and Distribution in Groundwater Systems

The mobility of a contaminant in groundwater is a function of its low sorption to aquifer materials and high water solubility. 1,4-Dioxane is known for its high mobility in groundwater, often leading to large and dilute plumes that can migrate ahead of other co-contaminants. wa.goviheg.org.cn Its movement is not significantly retarded by sorption to aquifer materials. wa.gov

Given that trans-1,4-Dioxane-2,5-diol is expected to be even more polar and water-soluble than its parent compound, its mobility in groundwater systems would be exceptionally high. It would be transported at or near the average groundwater velocity, with negligible retardation. As an intermediate of 1,4-dioxane biodegradation, its presence and distribution in a groundwater plume would be tightly linked to the areas where active cometabolism of 1,4-dioxane is occurring. However, because such polar intermediates are often readily biodegradable themselves, they are not expected to accumulate to high concentrations or persist for long distances in the environment. itrcweb.org The primary factor limiting its distribution would be its own rate of biodegradation rather than physical transport limitations.

Q & A

Q. What are the validated synthetic routes for producing 1,4-Dioxane-2,5-diol (trans-), and how can reaction conditions be optimized to enhance yield and purity?

1,4-Dioxane-2,5-diol is synthesized via the dimerization of glycolaldehyde under controlled conditions. Key parameters include pH (acidic catalysts like H₂SO₄), temperature (60–80°C), and solvent polarity to favor cyclization over polymerization. Purity can be improved using recrystallization in ethanol or methanol . Characterization via NMR (¹H/¹³C) and FTIR is critical to confirm the trans-configuration and exclude side products like glyoxal derivatives .

Q. What analytical techniques are recommended for distinguishing 1,4-Dioxane-2,5-diol from its structural isomers or degradation products?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) using a C18 column and water/acetonitrile mobile phase.
  • Spectroscopy : ¹H NMR peaks at δ 4.2–4.5 ppm (dioxyethylene protons) and δ 5.2–5.5 ppm (hydroxyl groups) confirm the diol structure.
  • Mass Spectrometry : ESI-MS (negative mode) shows a molecular ion peak at m/z 119.0 ([M-H]⁻) .

Q. How does the stability of 1,4-Dioxane-2,5-diol vary under different storage conditions?

The compound is hygroscopic and prone to oxidation. Storage at –20°C under inert gas (N₂/Ar) in amber glass vials minimizes degradation. Stability assays (e.g., accelerated aging at 40°C/75% RH) indicate a shelf life of ≥6 months when stored properly .

Advanced Research Questions

Q. What mechanistic insights explain the role of 1,4-Dioxane-2,5-diol in transglycosylation reactions observed in polymer degradation studies?

In cellulose/polyester composite degradation, 1,4-Dioxane-2,5-diol forms via transglycosylation of glycolaldehyde intermediates. Kinetic studies show that rinsing steps enhance dimerization (from 17.3% to 34.1% yield), likely due to reduced steric hindrance and increased local concentration of glycolaldehyde . Computational modeling (DFT) can predict transition states for cyclization vs. linear polymerization pathways.

Q. How can discrepancies in toxicity data for 1,4-Dioxane derivatives be resolved when extrapolating to 1,4-Dioxane-2,5-diol?

While 1,4-dioxane (CAS 123-91-1) is a known carcinogen, its diol derivative lacks sufficient toxicological data. Contradictions arise from:

  • Matrix Effects : Co-occurrence of 1,4-dioxane as a contaminant in diol samples.
  • Metabolic Pathways : Diols may undergo oxidation to toxic intermediates (e.g., diketones).
    Solutions include rigorous purity validation (GC-MS headspace analysis) and in vitro assays (Ames test, hepatocyte viability) to isolate diol-specific effects .

Q. What advanced NMR strategies can quantify trace impurities in 1,4-Dioxane-2,5-diol samples?

  • ¹³C-DEPT : Identifies carbonyl impurities (e.g., glyoxal) via signals at δ 190–210 ppm.
  • DOSY NMR : Differentiates dimer vs. oligomer species based on diffusion coefficients.
  • HSQC-TOCSY : Resolves overlapping hydroxyl proton signals in aqueous solutions .

Methodological Challenges and Data Gaps

Q. How to design experiments to assess the environmental fate of 1,4-Dioxane-2,5-diol in aqueous systems?

  • Photolysis : Expose solutions to UV light (254 nm) and monitor degradation via LC-MS.
  • Biodegradation : Use OECD 301F respirometry with activated sludge to measure BOD₅.
  • Adsorption : Batch tests with soil/activated carbon to determine Kd values .

Q. What computational tools predict the thermodynamic stability of 1,4-Dioxane-2,5-diol in complex matrices?

  • COSMO-RS : Estimates solubility parameters and phase behavior in solvent mixtures.
  • Molecular Dynamics (MD) : Simulates hydrogen-bonding networks in aqueous solutions.
  • QSPR Models : Correlate logP values (–1.2 to –0.8) with bioavailability .

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